Cas no 91353-64-9 (2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮)

2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮是一种有机合成中间体,具有显著的化学活性和结构特异性。其分子结构结合了苯基和2,4,5-三氯噻吩基团,使其在杂环化合物合成中表现出良好的反应选择性,尤其适用于药物化学和材料科学领域的应用。该化合物的三氯噻吩结构增强了其电子亲和性,可作为关键前体用于构建复杂分子骨架。其稳定的结晶形态和高纯度特性便于实验室操作与后续衍生化反应。在光敏材料或生物活性分子合成中,该产品因其独特的电子效应和空间位阻特性而受到广泛关注。
2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮 structure
2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮 structure
Product Name:2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮
CAS No:91353-64-9
MF:C12H7Cl3OS
MW:305.607379198074
CID:3031547
PubChem ID:69701886
Update Time:2025-07-16

2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮 Chemical and Physical Properties

Names and Identifiers

    • 2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮
    • SCHEMBL6202166
    • 91353-64-9
    • 2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone
    • 2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethan-1-one
    • Inchi: 1S/C12H7Cl3OS/c13-10-9(11(14)17-12(10)15)8(16)6-7-4-2-1-3-5-7/h1-5H,6H2
    • InChI Key: JQAISNAJYOZHBB-UHFFFAOYSA-N
    • SMILES: ClC1=C(SC(=C1C(CC1C=CC=CC=1)=O)Cl)Cl

Computed Properties

  • Exact Mass: 303.928319g/mol
  • Monoisotopic Mass: 303.928319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 45.3Ų

2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮 Pricemore >>

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Additional information on 2-苯基-1-(2,4,5-三氯噻吩-3-基)乙酮

Recent Advances in the Study of 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone (CAS: 91353-64-9)

The compound 2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone (CAS: 91353-64-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of various bioactive molecules. The presence of the trichlorothiophene moiety, combined with the phenyl ethanone group, imparts distinct electronic and steric properties that make it a valuable scaffold for medicinal chemistry. Researchers have explored its utility in the development of novel antimicrobial and anti-inflammatory agents, with promising results in preliminary in vitro assays.

One of the most significant breakthroughs involves the optimization of synthetic routes for 91353-64-9. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved, high-yield synthesis method that enhances the compound's accessibility for large-scale pharmaceutical applications. The new protocol reduces the number of synthetic steps while maintaining high purity, addressing previous challenges in its production.

In terms of biological activity, recent investigations have revealed that derivatives of 2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone exhibit potent inhibitory effects against specific enzyme targets. Particularly noteworthy is its interaction with protein kinases involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases. Molecular docking studies have provided insights into the compound's binding modes, facilitating structure-activity relationship (SAR) analyses for further optimization.

The compound's pharmacokinetic properties have also been a focus of recent research. Studies utilizing advanced analytical techniques, including LC-MS/MS and NMR spectroscopy, have characterized its metabolic stability and tissue distribution patterns. These findings are crucial for understanding its potential as a drug candidate and for guiding future formulation development.

Looking forward, researchers are exploring the compound's potential in combination therapies and as a building block for more complex pharmaceutical agents. Its unique chemical properties make it particularly suitable for developing targeted therapies, with ongoing investigations into its application in oncology and infectious disease treatments. The compound's versatility underscores its importance in current medicinal chemistry research and its potential to contribute to future therapeutic breakthroughs.

In conclusion, 2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone (91353-64-9) represents a promising chemical entity with diverse applications in pharmaceutical development. The recent advances in its synthesis, biological evaluation, and mechanistic understanding position it as a valuable tool for drug discovery efforts. Further research is warranted to fully exploit its therapeutic potential and translate these findings into clinical applications.

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